An In-Depth Technical Guide to 4,6-Dichloro-2,3-dihydro-1-benzofuran-3-one
An In-Depth Technical Guide to 4,6-Dichloro-2,3-dihydro-1-benzofuran-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dichloro-2,3-dihydro-1-benzofuran-3-one, with the CAS number 857062-58-9 , is a halogenated heterocyclic compound belonging to the benzofuranone class.[1][2] The benzofuranone scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[3][4] The incorporation of chlorine atoms into organic molecules can significantly modulate their physicochemical properties and biological activities, often enhancing their potency and metabolic stability. This guide provides a comprehensive overview of 4,6-Dichloro-2,3-dihydro-1-benzofuran-3-one, including its synthesis, physicochemical properties, and potential applications in drug discovery, with a focus on its role as a scaffold for the development of novel therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. The key properties of 4,6-Dichloro-2,3-dihydro-1-benzofuran-3-one are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 857062-58-9 | [1][2] |
| Molecular Formula | C₈H₄Cl₂O₂ | [2] |
| Molecular Weight | 203.02 g/mol | [2] |
| Appearance | Expected to be a solid at room temperature | General knowledge |
| Purity | ≥95% (as commercially available) | [2] |
Synthesis of 4,6-Dichloro-2,3-dihydro-1-benzofuran-3-one
The synthesis of 4,6-Dichloro-2,3-dihydro-1-benzofuran-3-one can be achieved through an intramolecular Friedel-Crafts acylation of the corresponding phenoxyacetic acid. This classical yet powerful reaction allows for the formation of the fused heterocyclic ring system. The proposed synthetic pathway is outlined below.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 4,6-Dichloro-2,3-dihydro-1-benzofuran-3-one.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2,4-Dichlorophenoxyacetic Acid
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Reactants: 2,4-Dichlorophenol, Chloroacetic acid, Sodium hydroxide.
-
Procedure: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-dichlorophenol and chloroacetic acid in an aqueous solution of sodium hydroxide. The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature and acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid is then filtered, washed with cold water, and dried to yield 2,4-dichlorophenoxyacetic acid. This starting material is commercially available but can be synthesized if needed.[5][6]
Step 2: Formation of 2,4-Dichlorophenoxyacetyl Chloride
-
Reactants: 2,4-Dichlorophenoxyacetic acid, Thionyl chloride (SOCl₂).
-
Procedure: In a fume hood, 2,4-dichlorophenoxyacetic acid is refluxed with an excess of thionyl chloride for 2-3 hours. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Work-up: The excess thionyl chloride is removed by distillation under reduced pressure to yield the crude 2,4-dichlorophenoxyacetyl chloride, which can be used in the next step without further purification.
Step 3: Intramolecular Friedel-Crafts Acylation
-
Reactants: 2,4-Dichlorophenoxyacetyl chloride, Aluminum chloride (AlCl₃).
-
Procedure: The 2,4-dichlorophenoxyacetyl chloride is dissolved in a suitable inert solvent (e.g., carbon disulfide or nitrobenzene). The solution is cooled in an ice bath, and a stoichiometric amount of a Lewis acid, such as aluminum chloride, is added portion-wise. The reaction mixture is then stirred at room temperature or gently heated to promote cyclization. The intramolecular acylation occurs at the ortho position to the ether linkage.
-
Work-up: The reaction is quenched by carefully pouring the mixture onto crushed ice and hydrochloric acid. The organic layer is separated, washed with water, a sodium bicarbonate solution, and brine, and then dried over anhydrous magnesium sulfate. The solvent is evaporated, and the resulting crude product is purified by recrystallization or column chromatography to afford 4,6-Dichloro-2,3-dihydro-1-benzofuran-3-one.
Applications in Drug Development
The 2,3-dihydro-1-benzofuran-3-one scaffold is a key pharmacophore in a variety of biologically active molecules. The presence of two chlorine atoms on the benzene ring of 4,6-Dichloro-2,3-dihydro-1-benzofuran-3-one is expected to influence its electronic properties and lipophilicity, potentially leading to enhanced biological activity and improved pharmacokinetic profiles.
Potential as Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The benzofuranone core has been identified as a promising scaffold for the development of kinase inhibitors. For instance, derivatives of benzofuran-3(2H)-one have been identified as novel inhibitors of Death-associated protein kinase-related apoptosis-inducing kinase-2 (DRAK2), which are being investigated for the treatment of diabetes by protecting islet β-cells from apoptosis.[7] Furthermore, other heterocyclic compounds are being screened for their kinase inhibitory activity.[8][9][10][11][12] The dichlorinated nature of 4,6-Dichloro-2,3-dihydro-1-benzofuran-3-one makes it an attractive candidate for screening against various kinase targets.
Caption: Potential mechanism of action as a kinase inhibitor.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. Several studies have reported the potent anti-inflammatory activities of 2,3-dihydrobenzofuran-2-one derivatives.[1] These compounds have been shown to inhibit prostaglandin synthesis, a key process in the inflammatory cascade.[1] The structural features of 4,6-Dichloro-2,3-dihydro-1-benzofuran-3-one suggest that it could exhibit similar anti-inflammatory properties, making it a valuable lead for the development of new anti-inflammatory drugs.[4][13][14]
Analytical Characterization
The structural elucidation of 4,6-Dichloro-2,3-dihydro-1-benzofuran-3-one relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic and methylene protons. The two aromatic protons will likely appear as doublets in the downfield region. The methylene protons at the C2 position will appear as a singlet in the aliphatic region.
-
¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbonyl carbon (C3) will resonate at a significantly downfield chemical shift. The aromatic carbons will appear in the typical aromatic region, with the chlorinated carbons showing distinct chemical shifts. The methylene carbon (C2) will be observed in the aliphatic region.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of 203.02 g/mol . Due to the presence of two chlorine atoms, a characteristic isotopic pattern for M, M+2, and M+4 will be observed, which is a definitive indicator of a dichlorinated compound. Fragmentation patterns may involve the loss of CO, Cl, or other small fragments.[7][15][16]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1700-1750 cm⁻¹. Other characteristic peaks will include C-O-C stretching for the ether linkage and C-Cl stretching vibrations.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 4,6-Dichloro-2,3-dihydro-1-benzofuran-3-one. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal.
Conclusion
4,6-Dichloro-2,3-dihydro-1-benzofuran-3-one is a versatile heterocyclic compound with significant potential in drug discovery and development. Its synthesis via intramolecular Friedel-Crafts acylation provides a reliable route to this important scaffold. The presence of the dichlorinated benzofuranone core suggests promising biological activities, particularly as a kinase inhibitor and an anti-inflammatory agent. Further investigation into the biological properties of this compound and its derivatives is warranted to fully explore its therapeutic potential. This guide serves as a foundational resource for researchers and scientists interested in leveraging the unique properties of 4,6-Dichloro-2,3-dihydro-1-benzofuran-3-one in their research endeavors.
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